- Preparation and use of 3-substituted oxoindole as β3 agonists, World Intellectual Property Organization, , ,
Cas no 92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde)
92855-65-7 structure
Product Name:7-(benzyloxy)-1H-indole-3-carbaldehyde
Numero CAS:92855-65-7
MF:C16H13NO2
MW:251.279924154282
MDL:MFCD00055979
CID:61586
PubChem ID:260799
Update Time:2025-06-10
7-(benzyloxy)-1H-indole-3-carbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Benzyloxyindole-3-carbaldehyde
- 7-Benzyloxyindole-3-carboxaldehyde
- 7-phenylmethoxy-1H-indole-3-carbaldehyde
- 7-Benzyloxy-3-formylindole
- 7-Benzyloxy-1H-indole-3-carbaldehyde
- 7-(benzyloxy)-1h-indole-3-carbaldehyde
- NSC92527
- PubChem14131
- RNARWQXZOKWYHY-UHFFFAOYSA-N
- OR1680
- SBB066715
- AS06632
- 7-(phenylmethoxy)indole-3-carbaldehyde
- TRA008658
- 7-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
- Indole-3-carboxaldehyde, 7-(benzyloxy)- (7CI)
- NSC 92527
- SCHEMBL4932467
- DTXSID60293830
- CS-W008442
- DS-0069
- SY104007
- AKOS005207172
- 92855-65-7
- B-1900
- NSC-92527
- 7-(Benzyloxy)indole-3-carbaldehyde
- DB-012408
- MFCD00055979
- 7-benzyloxy-1H-indole-3-carboxaldehyde
- EN300-316078
- AC-9166
- 7-(benzyloxy)-1H-indole-3-carbaldehyde
-
- MDL: MFCD00055979
- Inchi: 1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2
- Chiave InChI: RNARWQXZOKWYHY-UHFFFAOYSA-N
- Sorrisi: O=CC1C2C(=C(C=CC=2)OCC2C=CC=CC=2)NC=1
Proprietà calcolate
- Massa esatta: 251.09500
- Massa monoisotopica: 251.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 301
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 3
- XLogP3: 3
- Superficie polare topologica: 42.1
Proprietà sperimentali
- Colore/forma: Pale-yellow to Yellow-brown Solid
- Densità: 1.267
- Punto di fusione: 152-159 °C
- Punto di ebollizione: 474.2°C at 760 mmHg
- Punto di infiammabilità: 240.6±24.6 °C
- Indice di rifrazione: 1.697
- PSA: 42.09000
- LogP: 3.55940
- Sensibilità: Air Sensitive
- Solubilità: Insolubile in acqua
7-(benzyloxy)-1H-indole-3-carbaldehyde Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Inert atmosphere,2-8°C
7-(benzyloxy)-1H-indole-3-carbaldehyde Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
7-(benzyloxy)-1H-indole-3-carbaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 59221-1/G |
7-BENZYLOXY-3-FORMYLINDOLE |
92855-65-7 | 95% | 1g |
$27 | 2023-09-16 | |
| AstaTech | 59221-5/G |
7-BENZYLOXY-3-FORMYLINDOLE |
92855-65-7 | 95% | 5g |
$111 | 2023-09-16 | |
| AstaTech | 59221-25/G |
7-BENZYLOXY-3-FORMYLINDOLE |
92855-65-7 | 95% | 25/G |
$499 | 2022-06-01 | |
| Alichem | A199009885-10g |
7-Benzyloxyindole-3-carbaldehyde |
92855-65-7 | 97% | 10g |
$249.90 | 2023-08-31 | |
| Alichem | A199009885-25g |
7-Benzyloxyindole-3-carbaldehyde |
92855-65-7 | 97% | 25g |
$476.28 | 2023-08-31 | |
| Fluorochem | 040946-250mg |
7-Benzyloxy-3-formylindole |
92855-65-7 | 97% | 250mg |
£14.00 | 2022-03-01 | |
| Fluorochem | 040946-1g |
7-Benzyloxy-3-formylindole |
92855-65-7 | 97% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 040946-5g |
7-Benzyloxy-3-formylindole |
92855-65-7 | 97% | 5g |
£122.00 | 2022-03-01 | |
| Fluorochem | 040946-25g |
7-Benzyloxy-3-formylindole |
92855-65-7 | 97% | 25g |
£602.00 | 2022-03-01 | |
| Chemenu | CM103128-5g |
7-Benzyloxyindole-3-carbaldehyde |
92855-65-7 | 95+% | 5g |
$142 | 2021-08-06 |
7-(benzyloxy)-1H-indole-3-carbaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 2 h, 0 °C → rt
Riferimento
- Structure-activity relationship study of novel necroptosis inhibitors, Bioorganic & Medicinal Chemistry Letters, 2005, 15(22), 5039-5044
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
Riferimento
- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 22 h, 30 °C → 88 °C; 88 °C → rt
Riferimento
- Process for preparation of 3-cyanoindole derivatives, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 3 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux
Riferimento
- Total Synthesis of (+)-Haplophytine, Angewandte Chemie, 2009, 48(41), 7600-7603
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C
Riferimento
- Preparation of indolylethylaminopropanediol aryl ethers as β3 adrenergic agonists, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
1.2 Solvents: Water
1.2 Solvents: Water
Riferimento
- A scalable synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole via resolution, Tetrahedron: Asymmetry, 2001, 12(23), 3235-3240
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
Riferimento
- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Pivalic acid , tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ; 8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline, Chemical Communications (Cambridge, 2012, 48(42), 5187-5189
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide
Riferimento
- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Preparation of 3,7-disubstituted indoles and their optically active compounds as intermediates for β3 adrenergic agonists, Japan, , ,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,
7-(benzyloxy)-1H-indole-3-carbaldehyde Raw materials
7-(benzyloxy)-1H-indole-3-carbaldehyde Preparation Products
7-(benzyloxy)-1H-indole-3-carbaldehyde Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:92855-65-7)7-(benzyloxy)-1H-indole-3-carbaldehyde
Numero d'ordine:A10957
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:16
Prezzo ($):161.0
Email:sales@amadischem.com
7-(benzyloxy)-1H-indole-3-carbaldehyde Letteratura correlata
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde) Prodotti correlati
- 92855-64-6(6-(Benzyloxy)-1H-indole-3-carbaldehyde)
- 6953-22-6(5-(benzyloxy)-1H-indole-3-carbaldehyde)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92855-65-7)7-(benzyloxy)-1H-indole-3-carbaldehyde
Purezza:99%
Quantità:5g
Prezzo ($):161.0